Product packaging for Dextrin Palmitate(Cat. No.:CAS No. 83271-10-7)

Dextrin Palmitate

Cat. No.: B1436390
CAS No.: 83271-10-7
M. Wt: 760.9 g/mol
InChI Key: IPYYWJABWFHFTE-UHFFFAOYSA-N
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Description

Classification as a Modified Polysaccharide

The identity of dextrin (B1630399) palmitate is rooted in its two primary components: a dextrin backbone and ester-linked palmitic acid moieties. This structure places it within the category of modified polysaccharides, which are valued for their diverse applications. cir-safety.orgcir-safety.org

Dextrin serves as the foundational polysaccharide backbone of dextrin palmitate. atamanchemicals.com Dextrins are a class of low-molecular-weight carbohydrates produced through the hydrolysis of starch or glycogen. wikipedia.orgnumberanalytics.com The source of starch is often from plants like potatoes or corn. atamanchemicals.comatamanchemicals.com The structure of dextrin consists of D-glucose units. wikipedia.orgbiologyonline.com

Palmitic acid, also known by its IUPAC name hexadecanoic acid, is the fatty acid component that modifies the dextrin backbone. ostrovit.comwikipedia.org It is the most common saturated fatty acid found in animals and plants. wikipedia.org As its name suggests, it is a major component of palm oil. wikipedia.orgatamanchemicals.com It is also found in other natural sources like meats, butter, and cheese. wikipedia.org The reaction between the hydroxyl groups on the dextrin and the carboxyl group of palmitic acid forms ester bonds, resulting in this compound.

Biogenic Origins and Derivatives

This compound is considered a derivative of natural substances, as both of its precursors, dextrin and palmitic acid, have biogenic origins. atamanchemicals.com Dextrin is derived from starch, a carbohydrate produced by plants for energy storage. wikipedia.orgcosmileeurope.eu Palmitic acid is also widely distributed in nature, found in the fats and oils of both plants and animals. wikipedia.orgatamanchemicals.com

The process of creating this compound involves chemically reacting these two components. specialchem.com This results in a range of dextrin fatty acid esters, with this compound being a prominent example. googleapis.com Other related compounds can be synthesized by using different fatty acids, leading to derivatives like dextrin myristate. cir-safety.org

Structural Characteristics: D-Glucose Units and Glycosidic Linkages

The fundamental building block of the dextrin backbone is D-glucose, a simple sugar. wikipedia.orgbiologyonline.com These glucose units are linked together by glycosidic bonds to form the polymer chains of dextrin. numberanalytics.comnumberanalytics.com Specifically, these are α-(1→4) or α-(1→6) glycosidic bonds. atamanchemicals.comwikipedia.org The α-1,4 linkages create linear chains of glucose, while the α-1,6 linkages are responsible for creating branches in the polymer structure. numberanalytics.comnumberanalytics.com The degree of branching can influence the properties of the dextrin. numberanalytics.com The esterification with palmitic acid then occurs on the available hydroxyl groups of these glucose units.

PropertyDextrinPalmitic Acid
Chemical Formula (C₆H₁₀O₅)nC₁₆H₃₂O₂
Monomer Unit D-glucoseNot applicable
Key Functional Group Hydroxyl (-OH)Carboxyl (-COOH)
Primary Linkage α-(1→4) and α-(1→6) glycosidic bondsNot applicable
Natural Source Starch (from potatoes, corn, etc.)Palm oil, animal fats

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H64O18 B1436390 Dextrin Palmitate CAS No. 83271-10-7

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.C16H32O2/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-29H,1-3H2;2-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYYWJABWFHFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthesis Methodologies for Dextrin Palmitate

Esterification Reactions and Mechanisms

Esterification, the fundamental process for creating dextrin (B1630399) palmitate, involves the formation of an ester bond between the hydroxyl groups of dextrin and the carboxyl group of palmitic acid. This can be accomplished through direct reaction with the fatty acid or via a more reactive derivative like an acid chloride.

Direct esterification involves the reaction of dextrin with palmitic acid. One documented method involves dispersing dextrin in an amide solvent, such as dimethylformamide, and heating the mixture to high temperatures, typically between 150-160°C. Palmitic acid is then introduced, and the reaction proceeds in the presence of a catalyst like sulfamic acid over a period of 8 to 12 hours. google.com Following the reaction, the product is purified by washing with alcohol and water to remove unreacted starting materials and the catalyst. google.com

Table 1: Parameters for Direct Esterification of Dextrin with Palmitic Acid google.com

Parameter Value
Solvent Dimethylformamide
Temperature 150-160°C
Catalyst Sulfamic Acid

| Reaction Time | 8-12 hours |

To achieve a more facile and often irreversible reaction, palmitic acid is converted into its more reactive acid chloride derivative, palmitoyl (B13399708) chloride. libretexts.org Acid chlorides are highly reactive acylating agents that readily react with the hydroxyl groups of dextrin. libretexts.orggoogle.com This method typically involves dispersing dextrin in a suitable solvent, such as dimethylformamide, along with a basic catalyst like β-picoline. googleapis.com The palmitoyl chloride is then added to the dispersion. googleapis.comgoogleapis.com The basic catalyst acts as a proton scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion. libretexts.org This nucleophilic acyl substitution reaction results in the formation of the dextrin ester. google.com

The reaction between dextrin and acyl chlorides is a key method for producing dextrin esters, where the choice of reaction solvent and catalyst is crucial in determining the reactivity, yield, and physical properties of the final product. google.com

Catalytic Synthesis Pathways

Catalytic methods, particularly those employing enzymes, offer a greener and more specific alternative to traditional chemical synthesis.

Enzymatic synthesis is an environmentally friendly approach that proceeds under milder conditions compared to conventional chemical methods. mdpi.com The use of enzymes, specifically lipases, as biocatalysts offers high purity and can reduce the need for extensive downstream processing. mdpi.com

Lipases are widely investigated for the synthesis of dextrin and starch esters. nih.govmdpi.com Immobilized lipases, such as Lipozyme TL IM and Novozym 435, have shown high activity and regioselectivity in these reactions. mdpi.comnih.gov The mechanism involves the lipase's active site, a serine hydroxyl group, which first reacts with the acyl donor (e.g., palmitic acid) to form an acyl-enzyme complex. This complex then reacts with the hydroxyl groups of the dextrin, resulting in the ester. nih.gov

Research on lipase-catalyzed synthesis of dextrin esters has demonstrated regioselective substitution, primarily at the C6 primary hydroxyl group of the glucose units in the dextrin chain. nih.gov This selectivity is a significant advantage of enzymatic catalysis. Solvent-free systems are also being explored, where a high weight ratio of palmitic acid to starch allows the fatty acid itself to act as the reaction medium above its melting point. mdpi.com

Table 2: Lipases Used in the Synthesis of Polysaccharide Esters

Lipase Source Organism Form
Novozym 435 Candida antarctica lipase B Immobilized mdpi.com
Lipozyme TL IM Thermomyces lanuginosus Immobilized nih.gov
Lipozyme RM IM Rhizomucor miehei Immobilized

| Aspergillus oryzae lipase | Aspergillus oryzae | - mdpi.com |

The efficiency and yield of lipase-catalyzed esterification are highly dependent on several reaction parameters. Optimization of these factors is crucial for developing industrially viable processes.

Molar Ratio: The molar ratio of the substrates (dextrin glucose unit to acyl donor) significantly influences the degree of substitution (DS). In one study, a 1:3 molar ratio of glucose unit to vinyl acetate was found to be optimal. nih.gov For other systems, such as the synthesis of puerarin palmitate, a much higher molar ratio of 1:15 (puerarin to acyl donor) was optimal. nih.gov Increasing the concentration of the acyl donor can drive the reaction forward.

Enzyme Loading: The concentration of the enzyme affects the reaction rate. An increase in enzyme concentration generally leads to a higher conversion rate, up to a certain point. nih.gov For example, in the synthesis of octyl formate, the conversion increased as the enzyme concentration rose from 5 g/L to 15 g/L, after which it slightly decreased. nih.gov In another study, an optimal enzyme concentration of 10 g/L was used for the synthesis of all-trans-retinyl palmitate. nih.gov

Reaction Time: The conversion of the substrate into the ester product increases with reaction time until equilibrium is reached. In the synthesis of puerarin palmitate, a high conversion of 98.97% was achieved within a short time of 3 hours. nih.gov For starch palmitate synthesis in a solvent-free system, a reaction time of 24 hours was employed. mdpi.com

Temperature: Temperature affects both enzyme activity and reaction kinetics. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to enzyme denaturation. mdpi.com Optimal temperatures are often found in the range of 30-70°C. mdpi.comnih.govmdpi.comresearchgate.net For instance, the optimal temperature for puerarin palmitate synthesis was found to be 40°C, while starch palmitate synthesis was carried out at 70°C in a solvent-free system. mdpi.commdpi.com

Table 3: Optimized Parameters for Enzymatic Esterification of Various Substrates

Product Enzyme Molar Ratio (Substrate:Acyl Donor) Enzyme Loading Temperature Reaction Time Conversion/Yield
Dextrin Acetate nih.gov Lipozyme TL IM 1:3 (glucose unit:vinyl acetate) 2.5 U/mL 60°C 24 h -
Starch Palmitate mdpi.com Novozym 435 - 5% (w/w) 70°C 24 h DS of 1.04
Puerarin Palmitate nih.gov Novozym 435 1:15 20 g/L 40°C 3 h 98.97%

| All-trans-retinyl palmitate nih.gov | Immobilized lipase | 1:1.1 | 10 g/L | 30°C | - | 97.5% |

Chemical Catalysis in Organic Solvents

A common and well-established method for synthesizing dextrin palmitate is through chemical catalysis in a non-aqueous, organic solvent medium. This process involves the direct esterification reaction between the hydroxyl groups of dextrin and the carboxyl group of palmitic acid, a reaction facilitated by a catalyst at elevated temperatures. smolecule.com The selection of an appropriate solvent and catalyst, along with rigorous control of reaction parameters, is crucial for achieving a high yield of the desired product.

Amide solvents, with dimethylformamide (DMF) being a prime example, are frequently utilized in the synthesis of this compound. google.com The primary advantage of DMF is its effectiveness in dispersing dextrin, a polysaccharide with limited solubility in many other organic solvents. The synthesis process typically commences by dispersing dextrin powder into an amide solvent like DMF or formamide. google.com This step is critical for creating a homogenous reaction mixture, which is essential for efficient esterification. In a typical laboratory-scale preparation, a specified amount of dextrin, for instance 50.4g, is dispersed in 1000ml of dimethylformamide as the initial step before heating. google.com Other solvents that can be employed include acetamide, ketones, and aromatic compounds such as toluene and xylene. googleapis.com

Acidic catalysts are essential for promoting the esterification reaction. Catalysts such as sulfamic acid and tranexamic acid have been shown to be effective in this process. google.com Sulfamic acid, in particular, is noted as an efficient catalyst for various esterification reactions. The catalyst is introduced into the heated mixture of dextrin and palmitic acid within the solvent to initiate the reaction. google.com The mass ratio of the reactants and the catalyst is a critical parameter that must be carefully controlled. For example, a specific preparation might use a mass ratio of dextrin to palmitic acid to sulfamic acid of 50.4:89.6:7. google.com

Table 1: Examples of Reaction Parameters for this compound Synthesis

Dextrin (g)Palmitic Acid (g)CatalystCatalyst (g)Temperature (°C)Duration (h)Yield (g)
50.489.6Sulfamic Acid71558113
50.476.8Tranexamic Acid71551099.2
50.489.6Tranexamic Acid716012121

This table is generated based on data from patent CN111154004A. google.com

Post-Synthesis Purification and Isolation Techniques

Following the reaction, the crude this compound must be purified and isolated from the reaction mixture. This is typically achieved through a series of washing steps to remove unreacted starting materials, the solvent, and the catalyst. smolecule.comgoogle.com The solid product is first collected and then washed multiple times with an alcohol, such as methanol, followed by several washes with water. google.com A common procedure involves washing with methanol 3 to 5 times and with water 2 to 4 times. google.com After the washing phase, the collected solid is dried to remove residual liquids. A standard drying method involves heating the product at 120°C for 4 hours. google.com The final steps include pulverizing the dried product into a fine powder and, in some protocols, performing a magnetic separation to eliminate any potential metallic impurities. google.com

Methodological Challenges in Synthesis

Despite established methods, the synthesis of this compound is not without its challenges. A primary concern is the efficiency of the reaction, as existing preparation methods have sometimes been associated with low synthesis yields and complex processes, which can limit economic viability and the ability to meet market demand. google.comatamanchemicals.com

A significant methodological challenge is the optimization of the reaction yield. atamanchemicals.com The final yield is highly sensitive to the precise control of various reaction parameters, including the molar ratio of reactants, catalyst concentration, temperature, and reaction time. Research has indicated that optimizing these variables is key to maximizing the output. smolecule.com For instance, variations in the mass ratio of palmitic acid to dextrin can significantly impact the final product characteristics and the yield. Different protocols utilize varying ratios, such as 50.4:76.8 versus 50.4:102.4 of dextrin to palmitic acid, highlighting this ratio as a critical point for optimization. google.com The goal is to achieve a high degree of esterification while preventing the thermal degradation of the dextrin backbone. smolecule.comnih.gov

Table 2: Impact of Palmitic Acid Mass on Yield

Dextrin (g)Palmitic Acid (g)CatalystCatalyst (g)Temperature (°C)Duration (h)Yield (g)
50.476.8Tranexamic Acid71551099.2
50.489.6Tranexamic Acid716012121
50.4102.4Tranexamic Acid715812-

This table is generated based on data from patent CN111154004A. Note that a yield for the 102.4g experiment was not specified in the provided example. google.com

Process Simplification

Efforts to refine the synthesis of this compound have focused on simplifying the manufacturing process to enhance efficiency, reduce environmental impact, and improve product quality. Traditional methods often involve multiple complex steps, high energy consumption, and the use of hazardous solvents. atamanchemicals.com Process simplification methodologies aim to overcome these challenges through innovative approaches such as solvent-free reactions and the use of biocatalysts.

A conventional approach to synthesizing this compound involves the direct esterification of dextrin with palmitic acid. This is typically conducted in the presence of a catalyst at elevated temperatures and often requires the use of amide solvents like dimethylformamide (DMF) to facilitate the reaction. google.com A Chinese patent (CN111154004A) outlines a preparation method intended to be simple and result in a high yield. google.com This process, however, still involves heating to high temperatures, long reaction times, and multiple washing and purification steps. google.com

Key parameters for a conventional chemical synthesis of this compound are detailed in the table below, based on data from patent CN111154004A. google.com

ParameterValue
Reactants Dextrin, Palmitic Acid
Solvent Dimethylformamide (DMF)
Catalyst Sulfamic Acid or Tranexamic Acid
Temperature 150-160 °C
Reaction Time 8-12 hours
Purification Multiple washes with alcohol and water, followed by drying and pulverizing.

Alternative methodologies represent significant simplifications of this conventional process.

One notable area of process simplification is the development of "dry methods" for producing dextrin esters. google.com This approach eliminates the need for water during the reaction, which in turn removes the subsequent steps of filtration and drying. google.com By dry blending the reactants and heating them, the process becomes more economical and straightforward. google.com

Enzymatic synthesis offers another pathway to process simplification and is considered a green alternative to traditional chemical methods. This technique utilizes enzymes, such as lipases, as biocatalysts. Enzymatic reactions can be carried out under milder conditions, including lower temperatures (typically 40–60°C), which reduces energy consumption. This method can also exhibit higher specificity, potentially leading to a purer product with fewer downstream processing requirements.

The adoption of such simplified methodologies addresses several drawbacks of existing preparation methods, which can include low synthesis yields and complex procedures that may result in products with inconsistent performance. atamanchemicals.com By moving towards solvent-free conditions or biocatalysis, the synthesis of this compound can become more sustainable and economically viable.

Advanced Spectroscopic and Chromatographic Characterization of Dextrin Palmitate

Structural Elucidation Techniques

Spectroscopic methods are indispensable for the fundamental structural analysis of dextrin (B1630399) palmitate, providing direct evidence of its formation and key structural features.

Fourier Transform Infrared (FTIR) Spectroscopy for Ester Bond Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for confirming the successful esterification of dextrin with palmitic acid. The formation of the ester bond introduces a characteristic carbonyl (C=O) stretching vibration that is absent in the spectrum of the parent dextrin. This peak is typically strong and appears in the region of 1736-1740 cm⁻¹. acs.org The presence of this absorption band is a definitive indicator of ester linkage formation.

Furthermore, the FTIR spectrum of dextrin palmitate exhibits intense peaks corresponding to the C-O stretching of the ester group, generally found between 1000 and 1300 cm⁻¹. spectroscopyonline.comspectroscopyonline.com Specifically, bands around 1250–1050 cm⁻¹ are characteristic of the C-O ester stretch. A noticeable reduction in the broad hydroxyl (-OH) group stretching signal around 3000 cm⁻¹, compared to that of the initial dextrin, also suggests the successful substitution of hydroxyl groups with palmitoyl (B13399708) chains. acs.org

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance in this compound Analysis
Carbonyl (C=O) Stretch1736 - 1740Confirms the presence of the newly formed ester bond. acs.org
Ester (C-O) Stretch1000 - 1300Provides further evidence of ester functional groups. spectroscopyonline.comspectroscopyonline.com
Hydroxyl (O-H) Stretch~3000A decrease in intensity indicates the consumption of dextrin's hydroxyl groups during esterification. acs.org
C-H Stretch (Fatty Acid Chain)2876 - 2960Indicates the presence of the palmitate's hydrocarbon tail. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C CP/MAS NMR) for Structural Confirmation and Degree of Substitution

Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed structural confirmation and is instrumental in determining the Degree of Substitution (DS), which is the average number of palmitoyl groups attached per glucose unit of the dextrin.

¹H NMR spectra of this compound show characteristic proton signals for both the dextrin backbone and the palmitate chains. Signals corresponding to the palmitic acid chain are typically observed in the 0.9 to 4.0 ppm range. acs.org The relative integration of these signals compared to the proton signals of the sugar backbone (which appear between 4.0 and 6.5 ppm) allows for the calculation of the DS. acs.org

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a solid-state NMR technique that provides valuable information about the carbon skeleton of this compound. The formation of the ester bond is unequivocally confirmed by the appearance of a carbonyl carbon signal around 173-174 ppm. acs.orgresearchgate.net The spectra also show signals for the carbons of the glucose units (C-1 at ~101.2 ppm; C-2, 3, 4, 5 between 70.5-81.7 ppm; and C-6 at ~63.5 ppm) and the carbons of the palmitate chain. researchgate.net The preservation of the dextrin backbone structure after esterification can also be confirmed by comparing the spectra of the product and the starting material. researchgate.net

NMR Technique Key Observations Information Gained
¹H NMR Appearance of signals for palmitate chain protons (0.9-4.0 ppm) and dextrin backbone protons (4.0-6.5 ppm). acs.orgConfirms the presence of both moieties and allows for the calculation of the Degree of Substitution (DS) through signal integration. acs.org
¹³C CP/MAS NMR A distinct peak for the ester carbonyl carbon appears around 173-174 ppm. acs.orgresearchgate.net Signals for both the dextrin and palmitate carbons are present. researchgate.netProvides definitive proof of ester bond formation and confirms the overall carbon structure. acs.orgresearchgate.net

Chromatographic Analysis of Components

Chromatographic techniques are essential for separating and quantifying the components of this compound and its precursors, as well as for characterizing the size and distribution of the polymer chains.

High-Performance Liquid Chromatography (HPLC) for Substrate Quantification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the synthesis of this compound by quantifying the unreacted substrates, such as palmitic acid. It is also used to analyze the concentration of the final product. For instance, a method has been developed for the quantification of dexamethasone (B1670325) palmitate, a similar esterified compound, in biological fluids. scirp.org This typically involves extraction of the analyte followed by separation on a suitable column (e.g., a C18 column) with a mobile phase like acetonitrile (B52724) and water. scirp.org HPLC is also widely used to monitor fermentation processes by measuring residual sugars and other components, demonstrating its versatility in quantifying various molecules in complex mixtures. sigmaaldrich.com

High-Performance Anion-Exchange Chromatography (HPAEC) for Oligosaccharide Profiling of Dextrins

High-Performance Anion-Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a powerful method for characterizing the oligosaccharide profile of the dextrin used as a starting material. researchgate.netnih.gov Dextrins are complex mixtures of saccharide polymers, and their properties are highly dependent on the distribution of these oligosaccharides. researchgate.netnih.gov HPAEC-PAD can separate neutral and charged oligosaccharides with high resolution, even distinguishing between isomers, without the need for derivatization. researchgate.netscience.govcreative-biolabs.com This technique provides detailed information on the relative occurrence of individual oligosaccharides, which is crucial for understanding the starting dextrin's characteristics before its modification into this compound. researchgate.net

Thermal and Morphological Characterization

The thermal and morphological properties of this compound are critical to understanding its behavior in various applications. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD) provide detailed insights into its stability, thermal transitions, physical form, and crystalline nature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a method used to determine a material's thermal stability by measuring changes in its mass as a function of temperature in a controlled atmosphere. innovatechlabs.commt.com For this compound, TGA reveals how the esterification of dextrin with palmitic acid influences its decomposition profile.

Studies show that the esterification process generally enhances the thermal stability of dextrin. researchgate.netatamanchemicals.com Dextrin esters exhibit decomposition temperatures that can be 40–60 °C higher than that of unmodified dextrin. researchgate.netatamanchemicals.com The analysis of native dextrin often shows an initial weight loss at lower temperatures (e.g., 40 °C to 180 °C) due to the evaporation of absorbed moisture. researchgate.net The major decomposition phase for native dextrin occurs at higher temperatures. In contrast, this compound shows improved stability, with significant decomposition beginning at a higher temperature threshold. However, some studies on starch palmitate, a related material, have suggested that esterification could decrease thermal stability compared to the native starch, indicating that the degree of substitution and the specific polysaccharide backbone are crucial factors. researchgate.net

Table 1: TGA Decomposition Profile of Dextrin vs. This compound

MaterialInitial Weight Loss (Moisture)Onset of Major DecompositionKey Finding
Native Dextrin ~6% loss between 40-180°C researchgate.netLower temperature thresholdLess thermally stable than its ester.
This compound Variable, depends on sample~40-60°C higher than native dextrin researchgate.netatamanchemicals.comEnhanced thermal stability due to esterification. researchgate.net

Note: Specific temperatures can vary based on the degree of substitution (DS) and experimental conditions.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. Studies utilizing SEM to characterize dextrin-based particles reveal specific morphological features. For instance, dextrin microspheres produced by spray-drying have been observed to be spherical with a smooth surface. usp.br

When used to form nanoparticles or microparticles, this compound generally results in particles with a spherical shape. usp.brmdpi.com However, the preparation method can influence the final morphology. In some cases, lipid-based nanoparticles can exhibit deformation during the drying process required for SEM analysis, which may affect the perceived size and shape compared to measurements taken in a hydrated state. mdpi.com

X-ray Diffraction (XRD) for Crystallinity

X-ray Diffraction (XRD) is an analytical technique used to determine the crystallographic structure of a material. mdpi.com It provides information on whether a substance is crystalline, with ordered atomic structures that produce sharp diffraction peaks, or amorphous, lacking long-range order and resulting in broad, diffuse halos. rsc.org

Research indicates that the esterification process significantly alters the native structure of the polysaccharide. The morphology and crystallinity of starch esters are often largely disrupted compared to the original starch. researchgate.net Many dextrin esters, including this compound, are described as amorphous polymers. researchgate.netatamanchemicals.com This amorphous nature is characterized by the absence of sharp peaks in their XRD patterns, which is consistent with DSC results that show a glass transition rather than a distinct melting point for these materials. researchgate.netatamanchemicals.com In studies of organogels formed with this compound, XRD has been used to probe the structure of the gel network. researchgate.net

Surface and Self-Assembly Characterization

The amphiphilic nature of this compound, arising from its hydrophilic dextrin backbone and hydrophobic palmitate chains, allows it to self-assemble into nanostructures in solution. Characterizing these assemblies is crucial for its application in fields like emulsion stabilization and drug delivery.

Dynamic Light Scattering (DLS) for Nanoparticle Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension. nanoimagingservices.comhoriba.com The technique works by analyzing the intensity fluctuations of scattered light that result from the Brownian motion of particles. anton-paar.comwyatt.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. anton-paar.com The DLS analysis yields the hydrodynamic diameter (z-average) of the particles and the polydispersity index (PDI), which indicates the breadth of the size distribution. mdpi.com

This compound's ability to self-assemble into nanoparticles or micelles can be characterized using DLS. While specific DLS data for pure this compound nanoparticles is not always detailed in publicly available literature, studies on similar systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), provide representative findings. For example, optimized SLN formulations have been reported with particle sizes around 176 nm and a PDI of approximately 0.27. mdpi.com Other research on NLCs has produced stable formulations with particle sizes ranging from 60 to 80 nm. bibliotekanauki.pl

Table 3: Representative DLS Data for Nanoparticle Systems

ParameterTypical ValueSignificance
Z-Average Diameter 60 - 200 nm mdpi.combibliotekanauki.plRepresents the mean hydrodynamic diameter of the nanoparticle population.
Polydispersity Index (PDI) < 0.3 mdpi.comA lower PDI value indicates a more monodisperse and uniform particle size distribution.

Note: These values are representative of lipid-based nanoparticle systems and may vary for specific this compound formulations.

Atomic Force Microscopy (AFM) for Nanoparticle Imaging

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique utilized for imaging and characterizing materials at the nanoscale. azonano.commdpi.com The technique provides three-dimensional topographical images of a sample's surface by measuring the forces between a sharp probe attached to a cantilever and the surface of the sample. azonano.commdpi.com AFM is particularly advantageous for nanoparticle research because it typically does not require any special surface modification or coating of the sample, which allows for the analysis of materials in their near-native state. azonano.com

In the context of dextrin-based polymers, AFM is employed to investigate the surface morphology of adsorbed polymer layers. nih.govnih.gov Studies on modified dextrins adsorbed onto hydrophobic substrates show that AFM imaging can reveal how the polymers cover the surface. nih.gov For instance, tapping mode AFM (TMAFM) has been used to visualize the morphology of adsorbed dextrin derivatives, showing features like randomly dispersed domains and the extent of surface coverage. nih.gov This analysis is crucial for understanding how the structure and distribution of this compound on a surface influence its functional properties.

The capabilities of AFM extend to characterizing the size, shape, and surface properties of nanoparticles, which is essential for applications involving self-assembled structures like micelles or solid lipid nanoparticles. azonano.comnih.gov For example, AFM has been successfully applied to image solid lipid nanoparticles (SLNs) formulated from other amphiphilic polysaccharides like cyclodextrins. nih.gov Such analyses can reveal nanoparticle dimensions and clustering behavior, although sample preparation methods can influence the results. nih.gov The ability of AFM to provide detailed topological data is critical for correlating the physical structure of this compound nanoparticles with their behavior in various formulations. azonano.com

Water Contact Angle Measurements for Hydrophobicity

Water contact angle measurement is a quantitative method used to determine the wettability of a solid surface by a liquid, which in turn provides a measure of the surface's hydrophobicity or hydrophilicity. hawaii.edumeasurlabs.com The contact angle is the angle formed by a droplet of liquid at the three-phase boundary where the liquid, gas, and solid intersect. measurlabs.com A high contact angle indicates low wettability and a hydrophobic surface, while a low contact angle signifies high wettability and a hydrophilic surface. measurlabs.com Generally, materials with a water contact angle greater than 90° are considered hydrophobic. measurlabs.com

Studies involving the synthesis of a series of fully acylated dextrin esters have shown that the hydrophobicity of films made from these esters increases significantly. For dextrin esters with varying side-chain lengths, the water contact angle was found to increase, reaching up to 102° for a dextrin ester with a C12 side chain, indicating a markedly hydrophobic surface. researchgate.netatamanchemicals.com Similarly, the modification of starch with palmitate has been shown to increase its hydrophobicity, a change confirmed by water contact angle measurements. researchgate.netmdpi.com These findings underscore the effectiveness of this technique in characterizing the amphiphilic nature of this compound.

Table 1: Water Contact Angle of Dextrin Ester Films with Varying Side-Chain Lengths

Dextrin Ester Side-ChainGlass Transition Temp. (Tg)Water Contact Angle (°)Reference
C2162.2 °CNot Specified researchgate.net
C1249.2 °CUp to 102° researchgate.netatamanchemicals.com

Self Assembly and Supramolecular Architectures of Dextrin Palmitate

Amphiphilic Nature and Interfacial Activity

Dextrin (B1630399) palmitate's functionality is fundamentally rooted in its amphiphilic character. smolecule.com The molecule is composed of a hydrophilic dextrin moiety, which is a carbohydrate derived from starch, and hydrophobic palmitate chains, which are saturated fatty acids. cymitquimica.com This dual nature allows it to act as a surfactant and emulsifier, effectively reducing the surface tension at the interface between immiscible liquids like oil and water. smolecule.comatamanchemicals.com

When introduced into a system containing both oil and water, dextrin palmitate molecules orient themselves at the interface. The hydrophilic dextrin portion aligns with the aqueous phase, while the lipophilic palmitate chains extend into the oil phase. smolecule.com This arrangement lowers the interfacial tension, enabling the formation of stable emulsions. cymitquimica.comatamanchemicals.com This property is crucial for stabilizing both oil-in-water (o/w) and water-in-oil (w/o) systems, preventing their separation and ensuring product homogeneity and stability. atamanchemicals.com

Table 1: Physicochemical Properties of this compound

PropertyDescriptionReference
Chemical ClassificationPolymeric ester of a saccharide and a fatty acid. specialchem.com
AppearanceWhite to pale yellow powder. atamanchemicals.com
Key Structural FeatureAmphiphilic; contains both hydrophilic (dextrin) and lipophilic (palmitate) moieties. smolecule.com
Primary FunctionEmulsifier, surfactant, stabilizer, thickener, gelling agent. atamanchemicals.comkcia.or.kr
Mechanism of ActionReduces interfacial tension between oil and water phases, allowing them to mix. atamanchemicals.comatamanchemicals.com

Formation of Nanostructures

The self-assembly of this compound in solution leads to the formation of various well-defined nanostructures. This process is a spontaneous organization of molecules into ordered arrangements, driven by the tendency to minimize unfavorable interactions between the hydrophobic parts of the molecules and the surrounding solvent.

In aqueous environments, this compound molecules spontaneously self-assemble into nanoparticles. nih.gov This process is driven by hydrophobic interactions; the palmitate chains avoid contact with water by aggregating to form a dense, hydrophobic core. Simultaneously, the hydrophilic dextrin backbones form a stabilizing outer shell that readily interacts with the surrounding water molecules. This arrangement results in the formation of stable, core-shell nanoparticles.

Research on similar amphiphilic cyclodextrin-based polymers has shown that nanoparticles around 100 nm in diameter can form spontaneously and instantaneously upon mixing aqueous solutions of the constituent polymers. nih.gov These self-assembled nanoparticles exhibit remarkable stability, even upon extreme dilution, due to their non-covalent nature. nih.gov This inherent ability to form stable nanoparticles makes this compound a candidate for advanced delivery systems in various fields.

Above a specific concentration in an aqueous solution, known as the critical micelle concentration (CMC), surfactant molecules like this compound aggregate to form micelles. wikipedia.org Micelles are spherical structures where the hydrophobic palmitate "tails" are sequestered in the interior, creating a lipophilic core, while the hydrophilic dextrin "heads" form the outer surface, or corona, which is exposed to the water. kibron.com

The CMC is a critical characteristic of any surfactant. wikipedia.org Below the CMC, the molecules exist predominantly as individual monomers in the solution and at the air-water interface. kibron.com As the concentration increases to the CMC, the interface becomes saturated, and the molecules begin to self-assemble into micelles. wikipedia.orgdataphysics-instruments.com Any further addition of the surfactant primarily goes toward forming more micelles, while the monomer concentration remains relatively constant. wikipedia.org This behavior is responsible for the sharp change in physical properties of the solution, such as surface tension, which plateaus after reaching the CMC. kibron.com The hydrophobic core of these micelles can serve as a nano-reservoir to solubilize and carry poorly water-soluble substances. kibron.com

Table 2: General Properties of this compound Micelles in Aqueous Systems

PropertyDescriptionReference
Formation TriggerOccurs at and above the Critical Micelle Concentration (CMC). wikipedia.org
Driving ForceHydrophobic effect: minimization of contact between palmitate chains and water. kibron.com
StructureCore-shell architecture with a hydrophobic palmitate core and a hydrophilic dextrin shell. kibron.com
Key FunctionCan encapsulate and solubilize lipophilic compounds within their core. kibron.com
Factors Affecting CMCMolecular structure (hydrophobic chain length, hydrophilic group nature), temperature, and presence of electrolytes. wikipedia.orgpharmacy180.com

Gelation and Structuring Capabilities

This compound is highly effective as a gelling agent, capable of structuring and immobilizing large volumes of liquid oil, which is a key function in many cosmetic and personal care products. specialchem.combansaltrading.com

This compound is a powerful gelling agent for various oils, including hydrocarbons and esters. atamanchemicals.combansaltrading.com Stable and transparent oil gels, often referred to as organogels, can be formed by dissolving this compound in oil at elevated temperatures (e.g., 85-90°C) and then allowing it to cool without agitation. kcia.or.kruniproma.com

Detailed studies on the structure of these gels have revealed significant insights. Research using this compound in liquid paraffin (B1166041) showed that viscous organogels form at concentrations above 5 wt%. researchgate.net The resulting structure is not a typical entangled polymer network. researchgate.net Instead, Transmission Electron Microscopy (TEM) and X-ray scattering techniques have shown that the gel consists of aggregates of colloidal particles, which are themselves composed of sheet-like structures with lamellae formed by this compound molecules. researchgate.net The formation of this three-dimensional network effectively immobilizes the oil, leading to the creation of a stable gel. researchgate.net

Table 3: this compound Concentration and Organogel Formation in Liquid Paraffin

This compound (DP) Concentration (wt%)System StateStructural CharacteristicsReference
1 - <5SolPresence of lamellae in a liquid state. researchgate.net
≥5Viscous OrganogelAggregation of sheet-like structures with lamellae. Not an entangled polymer network. researchgate.net
10Viscous OrganogelTEM reveals aggregates of colloidal particles (<1 μm). researchgate.net

The oil-structuring capability of this compound is widely utilized in the creation of anhydrous (water-free) solid and semi-solid products. personalcaremagazine.com It serves as a consistency agent and thickener, enabling the formation of hard stick bases for products like lipsticks and other cosmetic sticks. specialchem.com

In these formulations, this compound creates a network that provides structural integrity to the product, preventing oils from separating or "sweating" (exuding) from the stick. google.com This leads to stable formulations with improved texture and spreadability. personalcaremagazine.com For instance, a combination of this compound with various oils and waxes can be used to create solid cosmetic sticks, such as foundations or sunscreens. google.com The ability to form stable soft gels and sticks in a wide range of emollients makes it a versatile tool for formulators developing waterless products. ulprospector.com

Table 4: Example of this compound in an Anhydrous Stick Formulation

Ingredient TypeExample IngredientFunctionReference
Gelling Agent / StructurantThis compoundProvides solid structure, prevents exudation. google.com
Hydrocarbon-based OilIsododecane, IsohexadecaneSolvent phase, provides slip. google.com
WaxMicrocrystalline WaxAdds hardness and structure. google.com
Ester OilIsononyl isononanoateEmollient, improves feel. google.com

Structuring of Complex Solid Formulations

This compound, an ester derived from the polysaccharide dextrin and the saturated fatty acid, palmitic acid, serves as a highly effective agent for structuring complex solid and semi-solid formulations. personalcaremagazine.comcymitquimica.com Its utility extends beyond simple thickening, enabling the creation of sophisticated product forms, particularly in the cosmetics industry. personalcaremagazine.com The compound's amphiphilic nature, possessing both hydrophilic dextrin backbones and hydrophobic palmitate side chains, allows it to organize and solidify liquid fatty phases, creating rigid or pasty structures without the need for traditional waxes. cymitquimica.comgoogle.com

This structuring capability is pivotal in the development of innovative product formats such as waterless cleansing products and solid cosmetics (e.g., lipsticks, foundation sticks). personalcaremagazine.comgoogle.com In these formulations, this compound forms a supramolecular network that effectively gels and retains various oils within the product matrix. This prevents syneresis, a phenomenon where oil exudes from the solid base, ensuring the stability and integrity of the formulation over time. google.com The resulting products, such as cosmetic sticks, can deliver a glossy, uniform deposit that resists migration into the fine lines of the skin. google.com

The versatility of this compound is demonstrated by its ability to structure a wide array of oils, including both polar and non-polar liquid fatty phases. This includes natural oils, synthetic oils like Purcellin oil and hydrogenated isoparaffin, and various esters. google.com The ability to form a stable, microscopically homogeneous mixture upon cooling from a molten state is a key characteristic of its structuring function. google.com

Table 1: Examples of Oils Structured by this compound in Solid Formulations

Oil CategorySpecific Examples
Synthetic Oils Purcellin oil (cetostearyl octanoate), 2-ethylhexyl palmitate, isononyl isononanoate, hydrogenated isoparaffin
Ester Oils C12 to C15 alkyl benzoate, isopropyl myristate, 2-octyldodecyl benzoate
Polar Oils Various
Apolar Oils Various

Influence of Degree of Substitution on Supramolecular Organization

The supramolecular organization of this compound and its consequent functional properties—such as thickening and gelling—are critically dependent on the Degree of Substitution (DS). personalcaremagazine.comgoogle.com The DS refers to the average number of hydroxyl groups on each glucose unit of the dextrin backbone that have been esterified with palmitic acid. By precisely controlling this parameter, the material's performance can be tailored for specific applications. google.com

Research has shown a significant differentiation in behavior based on the DS value. A this compound with a lower degree of substitution, specifically less than 2, is particularly effective for creating rigid, non-exuding solid structures like sticks. google.com For these applications, a DS of less than 1.9 is preferred, with an optimal range often cited between 1.5 and 1.7. google.com This specific range of substitution allows for the formation of a robust gel network capable of trapping oils effectively while maintaining desirable sensory characteristics like gloss. google.com

Table 2: Influence of Degree of Substitution (DS) on this compound Properties

Degree of Substitution (DS)Preferred RangeKey Characteristics & Function
Low DS < 1.9 (preferably 1.5 - 1.7)Forms rigid, gelled structures; ideal for non-exuding cosmetic sticks; retains oil effectively; provides a glossy finish.
High DS > 2.1 (preferably 2.1 - 2.3)Used to modify the properties of the fatty phase, often in combination with low DS esters.

Rheological Behavior and Viscoelasticity of Dextrin Palmitate Systems

Rheology Modification in Lipid-Based Systems

Dextrin (B1630399) palmitate is a well-established oil thickener, stabilizer, and gelling agent in lipid-based formulations. kplintl.comspecialchem.com Its efficacy as a rheology modifier stems from its polymeric ester structure, which allows it to control gel strength and viscosity. kplintl.comspecialchem.com This capability is crucial in the formulation of a wide array of products, including creams, lotions, sunscreens, and makeup, where texture and stability are paramount. personalcaremagazine.comshopee.com.my

Viscosity Enhancement Mechanisms

The primary mechanism by which dextrin palmitate increases the viscosity of oil-based systems is through the formation of a network structure. This process involves several key interactions:

Hydrogen Bonding: The hydroxyl groups present on the dextrin backbone are capable of forming hydrogen bonds. scribd.com This intermolecular interaction is a significant contributor to the thickening effect observed when this compound is dispersed in an oil phase.

Polymeric Network Formation: As a polymeric ester of a saccharide and a fatty acid, this compound can form a three-dimensional network within the oil. chiba-seifun.co.jp This network entraps the oil molecules, leading to a significant increase in viscosity and the formation of a gel.

Studies have shown that the thickening properties of this compound are dependent on the degree of esterification on the dextrin ring. personalcaremagazine.com It is effective in gelling various types of oils, including hydrocarbon oils, ester oils, and vegetable oils. scribd.comchiba-seifun.co.jp The process typically involves dispersing the this compound powder into the oil at room temperature, followed by heating to approximately 90°C with stirring until it completely dissolves. chiba-seifun.co.jp Upon cooling without agitation, a stable oil gel is formed. chiba-seifun.co.jp

Gel Strength Analysis

The gel strength of this compound systems is a critical parameter for many applications. It can be quantified using instruments like a rheometer. For instance, a study measuring the gel strength of a 10% this compound in mineral oil formulation reported a significant gel strength, demonstrating its efficacy as a gelling agent. scribd.com

The concentration of this compound directly influences the resulting gel's properties. A general observation is:

<3% concentration: Results in a gel with good flowability. scribd.com

3-7% concentration: Produces a gel with slight flow. scribd.com

>7% concentration: Forms a gel with no flow. scribd.com

Different grades of this compound exhibit varying gel strengths. For example, one commercially available grade, when used to gel liquid paraffin (B1166041), has a reference gel strength of 434g as measured by a rheometer. chiba-seifun.co.jp This highlights that the specific type of this compound used can be selected to achieve a desired gel consistency.

Impact on Flow Behavior and Oscillatory Rheology

The incorporation of this compound significantly alters the flow behavior of lipid-based systems, often inducing non-Newtonian, shear-thinning properties. mdpi.com This means the viscosity of the system decreases as the shear rate increases, which is a desirable characteristic for many cosmetic products, allowing for easy application followed by a structured feel on the skin.

Oscillatory rheology is a powerful tool to characterize the viscoelastic properties of this compound gels. In these tests, a small, oscillating stress or strain is applied to the sample, and the resulting response is measured. The storage modulus (G') represents the elastic (solid-like) component, while the loss modulus (G'') represents the viscous (liquid-like) component. For a true gel, G' is typically greater than G'' and both are largely independent of frequency.

Research has shown that organogels formed with this compound in liquid paraffin exhibit complex rheological behavior. researchgate.net One study found that these systems are not typical entangled polymer networks, as the results did not adhere to the Cox-Merz rule. researchgate.net Instead, transmission electron microscopy revealed aggregates of colloidal particles. researchgate.net Simultaneous rheology and small-angle X-ray scattering (SAXS) measurements on a 10 wt% this compound organogel showed that under shear, the system exhibited anisotropy, indicating a structuring of the material in the direction of flow. researchgate.net

Relationship between Rheological Properties and Functional Performance

The rheological properties imparted by this compound are directly linked to the functional performance of the final product. ocl-journal.org The viscosity and gel structure created by this compound contribute to several key performance attributes:

Emulsion Stability: By increasing the viscosity of the oil phase, this compound significantly improves the stability of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. scribd.comscribd.com It helps to prevent the coalescence of dispersed droplets, thus enhancing the shelf-life of products like creams and lotions.

Texture and Spreadability: The shear-thinning nature of this compound gels provides a desirable texture. ocl-journal.org Products appear thick in the container but spread easily upon application. This modification of texture is a key reason for its use in products like lip gloss and foundations. chiba-seifun.co.jpocl-journal.org

Pigment Dispersion: this compound aids in the uniform dispersion of pigments in cosmetic formulations. specialchem.comchiba-seifun.co.jp The network it forms helps to suspend the pigment particles, preventing them from settling.

Wax Modification: In stick products like lipsticks, this compound can modify the texture of the wax base, inhibiting crystallization and leading to a softer, smoother application. scribd.com

The relationship between rheological parameters and sensory attributes is a key area of study. For instance, the viscosity of the oil blend in a lipstick formulation has been shown to directly correlate with the "slipperiness" perceived during application. ocl-journal.org

Polymeric Network Formation and Rheological Implications

The foundation of this compound's rheological effects is its ability to form a polymeric network. chiba-seifun.co.jp This network is not a simple entanglement of polymer chains as might be seen in some polymer solutions. researchgate.net Instead, it is a more complex structure involving associations of the this compound molecules.

Studies using SAXS have revealed the presence of lamellar structures in both the sol and gel states of this compound in liquid paraffin. researchgate.net However, the rheological measurements indicated that the bulk material was not in a lamellar phase. researchgate.net The proposed structure is an aggregation of sheet-like structures, which themselves are composed of lamellae formed by the this compound. researchgate.net

This network formation has profound rheological implications:

Yield Stress: The presence of the network results in a yield stress, meaning a minimum amount of force must be applied before the material will flow. This is characteristic of gels and is crucial for products that need to maintain their shape until applied.

Thixotropy: Many this compound gels exhibit thixotropy, a time-dependent shear-thinning property. scribd.com When subjected to shear, the network breaks down, and the viscosity decreases. When the shear is removed, the network structure reforms over time, and the viscosity increases. This is advantageous for products that need to be easily dispensed from packaging but then set up on the skin.

Temperature Reversibility: The gels formed by this compound are often temperature-reversible. atamanchemicals.com They can be melted by heating and will reform upon cooling, which is a useful property during manufacturing and for product stability.

Data Tables

Table 1: Influence of this compound Concentration on Gel Flowability

Concentration of this compoundObserved Flow Behavior
<3%Good flowability scribd.com
3-7%Slight flow scribd.com
>7%No flow scribd.com

Mechanisms of Emulsion Stabilization by Dextrin Palmitate

Formation of Stable Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions

Dextrin (B1630399) palmitate is capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. atamanchemicals.comgoogle.com In O/W emulsions, oil droplets are dispersed in a continuous water phase. Dextrin palmitate surrounds these oil droplets, with its lipophilic palmitate chains anchoring in the oil and the hydrophilic dextrin portion extending into the water. This creates a protective barrier that prevents the oil droplets from coalescing. nih.gov

Conversely, in W/O emulsions, water droplets are dispersed in a continuous oil phase. This compound stabilizes these systems by increasing the viscosity of the oil phase, which hinders the movement and collision of water droplets, thereby preventing them from merging and separating. miyoshiamerica.comgoogleapis.com The ability to form stable gels with various oils is a key attribute of this compound in the stabilization of W/O emulsions. bansaltrading.comuniproma.com Research has demonstrated the use of this compound in creating stable W/O emulsion cosmetics that maintain their integrity over a wide range of temperatures. wipo.int

A study on a water-in-oil emulsion cosmetic highlighted that the inclusion of this compound as a thickener contributes to achieving low viscosity while maintaining stability. googleapis.com

Steric Stabilization Mechanisms

The stabilization of emulsions by this compound is significantly attributed to steric stabilization. nih.gov Once adsorbed at the oil-water interface, the bulky, hydrophilic dextrin chains extend into the continuous phase (water in O/W emulsions). nih.gov When two droplets approach each other, these extended dextrin layers create a physical or steric barrier that prevents the droplets from coming into close contact and coalescing. researchgate.net This repulsive force is a primary mechanism for maintaining the long-term stability of the emulsion. The effectiveness of this steric hindrance is enhanced with an increasing degree of polymerization of the dextrin backbone in related conjugates. researchgate.net

Influence on Emulsion Stability and Droplet Morphology

The presence of this compound has a marked influence on the stability and physical characteristics of emulsions. By effectively preventing droplet coalescence, it helps maintain a consistent and often smaller droplet size distribution. nih.gov The concentration of this compound can be adjusted to control the viscosity and gel strength of the oil phase, which in turn affects the creaming or sedimentation rate of the emulsion. kplintl.com In W/O emulsions, increasing the viscosity of the oil phase with this compound prevents the fusion of water particles. miyoshiamerica.com

The ability of this compound to form gels with oils also impacts the final texture and morphology of the product. bansaltrading.com For instance, stable oil gels can be formed by dissolving this compound at elevated temperatures and then cooling the mixture without stirring. kcia.or.kr This property is utilized to create products with specific rheological properties and to improve the dispersion of other components like pigments within the formulation. miyoshiamerica.comuniproma.com

Research on related modified dextrins has shown that chemical modification can improve the distribution of oil droplets and reduce their size in emulsions. nih.gov Studies on corn oil-in-water emulsions have indicated that while maltodextrin (B1146171) (a related polysaccharide) can enhance viscosity, it may also induce depletion flocculation at certain concentrations. researchgate.net However, this compound's surface-active nature allows it to directly participate in stabilizing the interface, mitigating such effects.

Advanced Dextrin Palmitate Based Delivery Systems

Film-Forming Polymer Applications

Dextrin (B1630399) palmitate is recognized for its excellent film-forming capabilities, a property leveraged in numerous cosmetic and topical applications. surfactant.top When incorporated into formulations, it can create a thin, flexible film on the skin or other substrates. google.com This film can serve multiple purposes, including improving the durability and resistance of cosmetics to water and sebum. epo.org

In the context of sunscreens, the uniformity of the film is crucial for providing effective and reliable UV protection. Research has shown that the inclusion of certain thickeners, including dextrin palmitate, can influence the viscosity of the oil phase in sunscreen formulations. researchgate.netresearchgate.net This, in turn, can lead to the formation of a more uniform film, which is essential for consistent UV absorbance across the skin. researchgate.net The film-forming properties of this compound also contribute to a desirable sensory feel and can improve the adhesion of the product to the skin. kcia.or.kr

A study on the water resistance and skin adhesion of sunscreens demonstrated that combining this compound and isopropyl titanium triisostearate with titanium dioxide resulted in a composite with significantly higher in vitro water resistance. ksbb.or.krksbb.or.kr This hybrid material, when applied in a W/O sunscreen formulation, also showed an improved Sun Protection Factor (SPF) compared to the control group, highlighting the synergistic effect of this compound in enhancing the performance of topical products. ksbb.or.krksbb.or.kr

Nanocarrier Systems for Active Compound Delivery

The unique molecular structure of this compound makes it an ideal candidate for the development of nanocarrier systems designed for the encapsulation and delivery of active compounds. These systems can enhance the stability, solubility, and bioavailability of various active ingredients.

This compound is utilized in the creation of nanoparticles for encapsulating nutraceuticals and other bioactive compounds. Its amphiphilic properties allow it to form stable nanostructures that can entrap lipophilic substances within their core, while the hydrophilic dextrin portion provides a protective outer layer. This encapsulation can shield sensitive compounds from degradation, improve their solubility in aqueous environments, and facilitate their transport and absorption.

The application of this compound in solid lipid nanoparticles has been shown to improve the solubility and permeability of drugs in the gastrointestinal tract, leading to higher therapeutic levels of the active compounds. This demonstrates its potential for enhancing the bioavailability of orally administered nutraceuticals.

In aqueous environments, the amphiphilic nature of this compound drives the self-assembly of polymeric micelles. fu-berlin.de These micelles typically consist of a hydrophobic core formed by the palmitate chains and a hydrophilic shell composed of the dextrin backbone. fu-berlin.de The hydrophobic core serves as a reservoir for lipophilic active compounds, effectively solubilizing them in aqueous media.

These self-assembled micelles are a form of "nanocarrier," with sizes typically ranging from 10 to 1000 nm. fu-berlin.de This small size allows for potential targeting to specific sites in the body. The release of the encapsulated active ingredient can be triggered by various factors, such as changes in pH or enzymatic activity, allowing for a controlled and targeted release profile. fu-berlin.de

This compound can form inclusion complexes with various guest molecules. google.com In an inclusion complex, the guest molecule is encapsulated within the cavity of the host molecule. The lipophilic palmitate chains of this compound can create hydrophobic pockets that can accommodate and protect lipophilic active ingredients.

This complexation can enhance the stability of the encapsulated compound by protecting it from environmental factors such as light and oxidation. google.com Furthermore, the release of the active ingredient from the inclusion complex can be controlled, providing a sustained release profile. google.com This is particularly beneficial for improving the efficacy and reducing the application frequency of topical and pharmaceutical products.

Microencapsulation Techniques for Functional Ingredients

This compound is a key ingredient in microencapsulation technologies used to protect and deliver functional ingredients in cosmetics and personal care products. kaycasperson.com Microencapsulation involves enveloping small particles or droplets of a core material with a coating or shell. In the case of this compound, its film-forming and emulsifying properties are advantageous in this process. surfactant.topkcia.or.kr

One application of this technology is in color-correcting (CC) creams, where micro-encapsulated pigments are used. kaycasperson.com These pigments are released when the product is rubbed onto the skin, allowing for uniform color development that can adapt to different skin tones. kaycasperson.com this compound contributes to the stability of these formulations and the controlled release of the encapsulated pigments. kaycasperson.com Sunscreen formulations also utilize microencapsulation, with some products containing microcapsules that release moisture upon application, a feature that this compound can help facilitate. maccaron.in

Controlled Release Kinetics from this compound Systems

The release of active ingredients from this compound-based delivery systems is governed by a combination of diffusion and degradation mechanisms. fu-berlin.deuea.ac.uk The dense network formed by the entangled palmitate chains in an organogel or the hydrophobic core of a micelle creates a barrier that slows down the diffusion of the encapsulated compound. uea.ac.uk

The following table summarizes the key characteristics of advanced this compound-based delivery systems:

Delivery System ComponentKey FeaturePrimary Application
Film-Forming Polymer Forms a uniform, durable film. google.comepo.orgEnhances water resistance and adhesion of cosmetics and sunscreens. epo.orgksbb.or.kr
Nanoparticles Encapsulates and protects active compounds, improving solubility. Delivery of nutraceuticals and pharmaceuticals.
Self-Assembled Micelles Forms a core-shell structure for solubilizing lipophilic compounds. fu-berlin.deTargeted and controlled release of active ingredients. fu-berlin.de
Inclusion Complexes Encapsulates guest molecules, enhancing stability. google.comControlled and sustained release of active compounds. google.com
Microencapsulation Envelops functional ingredients for controlled release upon application. kaycasperson.comDelivery of pigments and other functional ingredients in cosmetics. kaycasperson.com

Theoretical and Computational Modeling of Dextrin Palmitate Interactions

Process Optimization through Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. youtube.comnih.gov In the context of dextrin (B1630399) palmitate, RSM can be employed to optimize the parameters for its synthesis or for its application in formulations, such as creating emulsions or microcapsules. The primary goal is to find the optimal conditions of several variables to achieve a desired response. youtube.com

For instance, in the synthesis of dextrin palmitate, key variables could include reaction temperature, reaction time, and the molar ratio of dextrin to palmitic acid. The desired responses might be the degree of substitution, yield, or specific rheological properties. A typical RSM approach involves designing a set of experiments to adequately explore the experimental domain. Common designs used in RSM include Central Composite Design (CCD) and Box-Behnken Design (BBD). nih.govnih.gov

The experimental data are then fitted to a polynomial equation, often a quadratic model, which represents the response surface. nih.gov This model can then be used to generate contour plots and 3D surface plots that visualize the relationship between the experimental variables and the response, allowing for the identification of optimal operating conditions. nih.gov For example, an optimization study might reveal that a specific combination of temperature and reactant ratio maximizes the emulsifying capacity of the resulting this compound.

Table 1: Exemplary Factors and Responses in RSM for this compound Synthesis

Factors Levels Responses
Temperature (°C) 80, 100, 120 Degree of Substitution
Time (h) 4, 6, 8 Yield (%)

| Molar Ratio | 1:1, 1:2, 1:3 | Emulsifying Capacity |

Molecular Modeling of Inclusion Complexes

This compound, with its amphiphilic nature, can form inclusion complexes with various guest molecules. researchgate.netnih.gov Molecular modeling techniques are invaluable for understanding the formation, stability, and geometry of these complexes at an atomic level. mdpi.comresearchgate.net

Genetic algorithms (GAs) are optimization algorithms inspired by the process of natural selection. In the context of this compound inclusion complexes, GAs can be used to predict the most stable conformations. The algorithm would generate a population of possible complex geometries, and a fitness function, often based on the interaction energy calculated using molecular mechanics force fields, would evaluate the stability of each conformation. Through processes analogous to crossover and mutation, the algorithm iteratively evolves the population towards more stable configurations, ultimately identifying the global minimum energy structure. This predictive capability is crucial for designing this compound-based delivery systems with optimal loading and stability.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering detailed insights into the structural and energetic aspects of this compound inclusion complexes. mdpi.comnih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time. nih.gov This allows for the investigation of the conformational changes that occur upon complexation, the role of solvent molecules, and the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov For example, MD simulations could reveal how a hydrophobic drug molecule is encapsulated within the lipophilic cavity formed by the palmitate chains of this compound, while the hydrophilic dextrin backbone remains exposed to the aqueous environment. researchgate.net

Table 2: Key Parameters from MD Simulations of this compound Complexes

Parameter Description
Binding Free Energy Quantifies the stability of the inclusion complex.
Root Mean Square Deviation (RMSD) Measures the conformational stability of the complex over time.
Radial Distribution Function (RDF) Describes the probability of finding a guest molecule at a certain distance from the this compound.

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds between the host and guest molecules. |

Predictive Models for Release Behavior (e.g., Ritger-Peppas Model)

When this compound is used as a matrix for the controlled release of active ingredients, mathematical models are essential for predicting and understanding the release kinetics. The Ritger-Peppas model is a simple yet powerful semi-empirical model used to describe drug release from polymeric systems. dntb.gov.uarjpbcs.com The model is represented by the equation:

M_t / M_∞ = k * t^n

where M_t / M_∞ is the fraction of drug released at time t, k is a constant incorporating the structural and geometric characteristics of the delivery system, and n is the release exponent, which is indicative of the release mechanism. rjpbcs.comresearchgate.net

The value of the release exponent 'n' provides insight into the mechanism of drug release. researchgate.net For a slab geometry, an n value of 0.5 indicates Fickian diffusion, where the release is controlled by the concentration gradient. rjpbcs.com An n value between 0.5 and 1.0 suggests anomalous (non-Fickian) transport, where both diffusion and polymer relaxation contribute to the release. rjpbcs.com An n value of 1.0 corresponds to zero-order release, where the release rate is constant over time. rjpbcs.com By fitting experimental release data to the Ritger-Peppas model, researchers can elucidate the dominant release mechanism from this compound-based formulations.

Theoretical Frameworks for Rheological Behavior (e.g., Winter's Critical Gel Theory)

This compound is known for its ability to form gels in various solvents. The rheological properties of these gels are critical for their application in products like creams and lotions. Winter's Critical Gel Theory provides a theoretical framework for understanding the rheological behavior of polymers at the gel point, the critical point where a liquid-to-solid transition occurs. tripod.comtripod.com

At the gel point, the material exhibits a unique power-law relaxation modulus, G(t) ~ t^-n, where 'n' is the relaxation exponent. tripod.com This power-law behavior is a hallmark of the critical gel state and is independent of the specific chemical nature of the gelling system. tripod.comtripod.com Experimental determination of the relaxation exponent for a this compound gel can provide fundamental insights into the structure of the gel network. This theoretical framework is crucial for designing this compound-based systems with specific textural and flow properties.

Modeling Interfacial Polymerization for Microcapsule Formation

This compound can be used in the formation of microcapsules through interfacial polymerization, a process where a polymer shell is formed at the interface of two immiscible liquids. microcapsules-technologies.comnih.govnih.gov Modeling this process is essential for controlling the properties of the resulting microcapsules, such as their size, shell thickness, and permeability.

The modeling of interfacial polymerization involves considering several coupled phenomena, including the diffusion of monomers to the interface, the kinetics of the polymerization reaction, and the transport of the encapsulated material. researchgate.net A typical model would involve a set of partial differential equations describing the concentration profiles of the monomers and the encapsulated active as a function of time and position. The model would also include a kinetic expression for the polymerization reaction at the interface. researchgate.net By solving these equations, it is possible to predict how process parameters, such as monomer concentrations and agitation speed, affect the final properties of the this compound microcapsules. This allows for the rational design of microcapsules with desired release profiles and stability.

Emerging Research Avenues and Future Directions

Development of Novel Synthesis Routes for Enhanced Efficiency

Traditional synthesis of dextrin (B1630399) palmitate often involves methods that can be complex and yield products with inconsistent performance. google.com Current research is focused on developing more efficient, controlled, and environmentally friendly synthesis routes. A significant area of advancement is the use of enzymatic catalysis, particularly with lipases, which offers a greener alternative to conventional chemical methods. researchgate.netresearchgate.net

Another promising approach is the use of alternative solvent systems to replace harsh organic solvents like dimethylformamide (DMF). google.comresearchgate.net Ionic liquids and deep eutectic solvents (DES) are being investigated as "green" reaction media for the lipase-catalyzed synthesis of starch and dextrin esters. researchgate.netcsic.es These novel solvents can improve the solubility of the reactants and lead to higher synthesis efficiency. researchgate.net Furthermore, solvent-free reaction systems are being developed, which not only reduce environmental impact but also simplify the purification process. mdpi.com

The table below compares various synthesis methodologies for dextrin and related starch esters.

Preparation AspectConventional Chemical SynthesisEnzymatic CatalysisGreen Solvent Systems (e.g., Ionic Liquids)
CatalystAcid chlorides, Sulfamic acidImmobilized Lipases (e.g., Novozyme 435)Lipases
SolventDimethylformamide (DMF), PyridineOrganic solvents (e.g., t-butanol) or Solvent-freeIonic Liquids, Deep Eutectic Solvents (DES)
TemperatureHigh (e.g., 150-160°C)Mild (e.g., 40-70°C)Mild (e.g., 60°C)
Key AdvantagesEstablished methodHigh regioselectivity, mild conditions, reusable catalyst, environmentally friendlyReduced use of volatile/toxic organic solvents, enhanced reactant solubility
Key ChallengesHarsh conditions, low yield, complex process, use of toxic solventsHigher initial cost of enzymes, optimization of reaction parameters requiredCost and recyclability of the solvent

Advanced Functional Material Development

The unique amphiphilic (both water- and oil-loving) nature of dextrin palmitate makes it an excellent candidate for the development of advanced functional materials, particularly in the biomedical and pharmaceutical fields. smolecule.com Its biocompatibility and biodegradability further enhance its suitability for these applications. dataintelo.comgoogle.com

One of the most promising areas is in drug delivery systems . dataintelo.com this compound can be used to create nanostructures like nanogels and nanoparticles that encapsulate poorly water-soluble drugs. researchgate.netekb.eg This encapsulation can improve the drug's solubility, stability, and bioavailability. smolecule.com The amphiphilic structure allows these nanoparticles to effectively carry hydrophobic drugs within aqueous environments, facilitating their transport and release in the body. ekb.eg Research has shown that this compound can be a key component in solid lipid nanoparticles, which improve the absorption of active compounds in the gastrointestinal tract.

Furthermore, this compound is being explored in the creation of nanocomposites and hydrogels . researchgate.netmdpi-res.com By combining this biopolymer with synthetic polymers, researchers can create materials with novel properties. For example, biodegradable conductive nanocomposites have been synthesized using dextrin and polypyrrole, opening possibilities for applications in sensors or smart materials that are also environmentally friendly. researchgate.net Similarly, nanogels synthesized from dextrin and polylactide can exhibit stimuli-responsiveness (e.g., to pH changes), making them suitable for targeted drug delivery systems that release their payload only under specific physiological conditions. researchgate.net

Integration in Sustainable and Bio-Based Formulations

The global shift towards sustainability and consumer demand for "clean" and "green" products has positioned this compound as a valuable ingredient in eco-friendly formulations. dataintelo.comresearchgate.net Derived from natural and renewable resources like starch (from corn or potato) and palmitic acid (often from palm oil), it is a bio-based and biodegradable alternative to many synthetic polymers. atamanchemicals.comgoogle.compmarketresearch.com

In the cosmetics industry, this trend is particularly strong. researchgate.net this compound is a key enabler for waterless or solid cosmetic formulations , such as solid shampoos, cleansing bars, and makeup sticks. personalcaremagazine.comebi-edu.com These products reduce the need for water and plastic packaging, aligning with consumer desires for a smaller environmental footprint. personalcaremagazine.com this compound provides the necessary structure and texture for these solid products, which would otherwise be difficult to formulate. ebi-edu.com

Its role as a multifunctional ingredient—acting as an emulsifier, stabilizer, and texturizer—also contributes to more sustainable formulations by potentially reducing the number of ingredients required in a product. openpr.comatamanchemicals.com As a biodegradable material, products formulated with this compound are less likely to persist in the environment compared to those containing non-biodegradable synthetic polymers. researchgate.netgoogle.com This aligns with the principles of green chemistry and the growing "circular beauty" trend, which emphasizes the use of renewable and responsibly sourced materials. researchgate.netpmarketresearch.com

Interdisciplinary Research with Other Biopolymers and Materials

The future of this compound also lies in its combination with other polymers to create novel blended materials with synergistic or enhanced properties. nih.gov This interdisciplinary approach merges the fields of polymer chemistry, materials science, and biotechnology to address specific challenges in various industries. researchgate.netpageplace.de

Research is actively exploring blends of dextrin derivatives with both natural and synthetic biodegradable polymers. For example, studies have investigated blending dextrin-graft-copolymers with materials like poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-block-PEG) . nih.gov Such blends have been developed as carriers for the controlled release of active substances, like herbicides in agriculture, demonstrating improved biodegradability and mechanical properties. nih.gov

Grafting synthetic polymers like polycaprolactone (PCL) onto the dextrin backbone is another strategy. nih.gov This modification creates a compatibilizer that can improve the miscibility of starch or dextrin with synthetic polymers in thermoplastic blends, overcoming common issues of poor mechanical properties in simple starch-polymer mixtures. nih.govcore.ac.uk These advanced blends have potential applications as biodegradable plastics and films. researchgate.net

Interactions with other natural biopolymers such as chitosan and gelatin are also being explored to create bio-aerogels and other scaffolds for cosmetic or biomedical use. researchgate.net The combination of different biopolymers can lead to materials with enhanced properties, such as improved porosity, water absorption, and mechanical strength, which are not achievable with a single component. researchgate.net This collaborative research is essential for unlocking the full potential of this compound as a versatile building block for the next generation of advanced, sustainable materials.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dextrin palmitate in laboratory settings?

  • Methodological Answer: this compound synthesis typically involves esterification reactions between dextrin and palmitic acid derivatives. A common approach uses enzymatic catalysis (e.g., lipases) under controlled conditions (temperature: 40–60°C, pH 6–8). Critical parameters include molar ratio (e.g., 1:3 to 1:7 for substrate:acid), enzyme loading (3–7% w/w), and reaction time (24–72 hours). Response Surface Methodology (RSM) can optimize these variables to maximize yield . Characterization via FTIR and NMR confirms ester bond formation, while HPLC quantifies unreacted substrates .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer: Key techniques include:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (80–130°C) and thermal stability .
  • Spectroscopy : FTIR for ester functional groups (~1740 cm⁻¹ C=O stretch) and ¹H/¹³C NMR to confirm palmitate substitution patterns .
  • Chromatography : Size-exclusion chromatography (SEC) to assess molecular weight distribution and detect unreacted dextrin .

Q. How does this compound’s solubility profile influence its applications in drug delivery systems?

  • Methodological Answer: this compound’s amphiphilic nature (due to hydrophilic dextrin and hydrophobic palmitate chains) enables self-assembly into micelles or nanoparticles. Solubility studies in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) should be conducted using turbidimetry or dynamic light scattering (DLS). Partition coefficients (log P) calculated via shake-flask methods can predict drug encapsulation efficiency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility measurements of this compound across studies?

  • Methodological Answer: Contradictions often arise from variations in sample preparation (e.g., drying methods) or solvent purity. Standardize protocols by:

  • Using anhydrous solvents and controlled humidity during solubility testing.
  • Applying advanced statistical models (e.g., multivariate regression) to account for confounding variables like temperature and agitation speed .
  • Cross-validating results with techniques such as Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics .

Q. What experimental strategies can elucidate this compound’s metabolic interactions in biological systems?

  • Methodological Answer: Isotopomer Spectral Analysis (ISA) using ¹³C-labeled glucose or acetate tracks palmitate incorporation into lipid pools. For example:

  • Incubate cells with ¹³C-labeled precursors and extract lipids for GC-MS analysis.
  • Apply ISA models (e.g., INCA software) to quantify de novo synthesis rates and pathway contributions .
  • Combine with RNA-seq to correlate metabolic flux with gene expression (e.g., lipid metabolism genes like Clec4d) .

Q. How should researchers design experiments to study this compound’s role in nanoparticle stability under physiological conditions?

  • Methodological Answer: Use a factorial design to test variables:

  • Critical Factors : pH (5.0–7.4), ionic strength (0.1–0.3 M NaCl), and serum protein concentration (0–10% FBS).
  • Output Metrics : Nanoparticle size (DLS), zeta potential (electrophoretic light scattering), and drug release kinetics (dialysis bag method).
  • Data Interpretation : Apply time-series ANOVA to assess stability trends and identify degradation thresholds .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in this compound’s emulsification efficiency?

  • Methodological Answer: Non-parametric approaches like Gaussian Process Regression (GPR) or machine learning models (e.g., Random Forest) can capture complex interactions between:

  • Input Variables : Degree of substitution (DS), concentration, and shear rate.
  • Output : Emulsion droplet size and creaming index.
  • Validate models using leave-one-out cross-validation (LOOCV) and report confidence intervals (95% CI) for robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.